2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is a deuterated analog of 2,3-dibromo-1-propanol, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol can be synthesized through the bromination of deuterated propanol. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 2,3-dibromo-1-propanol, and by extension its deuterated analog, involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form deuterated propanol derivatives.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Deuterated alcohols, ethers, or amines.
Reduction: Deuterated propanol.
Oxidation: Deuterated aldehydes or carboxylic acids.
Scientific Research Applications
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is used in various scientific research fields:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: In the development of deuterated drugs with improved pharmacokinetic properties.
Industry: As an intermediate in the synthesis of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-dibromo-1-propan-1,1,2,3,3-d5-ol involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of deuterium atoms can influence reaction kinetics and pathways, providing insights into isotope effects and reaction dynamics .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1-propanol: The non-deuterated analog.
1,3-Dibromopropane: A similar compound with bromine atoms at different positions.
2,3-Dichloro-1-propanol: A chlorinated analog with similar reactivity.
Uniqueness
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is unique due to its isotopic labeling, which makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions. The deuterium atoms provide distinct signals in NMR spectroscopy, aiding in the detailed analysis of reaction mechanisms .
Properties
Molecular Formula |
C3H6Br2O |
---|---|
Molecular Weight |
222.92 g/mol |
IUPAC Name |
2,3-dibromo-1,1,2,3,3-pentadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H6Br2O/c4-1-3(5)2-6/h3,6H,1-2H2/i1D2,2D2,3D |
InChI Key |
QWVCIORZLNBIIC-UXXIZXEISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)O |
Canonical SMILES |
C(C(CBr)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.